molecular formula C56H70N9NaO23S B12516026 sodium;[5-[2-[3-(3-amino-1-hydroxy-3-oxopropyl)-11,20,21,25-tetrahydroxy-15-(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-18-[[4-[5-(4-pentoxyphenyl)-1,2-oxazol-3-yl]benzoyl]amino]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]-2-hydroxyphenyl] sulfate

sodium;[5-[2-[3-(3-amino-1-hydroxy-3-oxopropyl)-11,20,21,25-tetrahydroxy-15-(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-18-[[4-[5-(4-pentoxyphenyl)-1,2-oxazol-3-yl]benzoyl]amino]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]-2-hydroxyphenyl] sulfate

Cat. No.: B12516026
M. Wt: 1292.3 g/mol
InChI Key: KOOAFHGJVIVFMZ-UHFFFAOYSA-M
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Description

This compound, identified as micafungin sodium (brand name Funguard), is a semisynthetic echinocandin-class antifungal agent . Its molecular formula is C₅₆H₇₀N₉NaO₂₃S (MW: 1292.26 g/mol), featuring a complex hexaazatricyclo[22.3.0.09,13]heptacosan macrocyclic core, a 4-pentoxyphenyl isoxazole moiety, and a sulfate ester group . It inhibits β-(1,3)-D-glucan synthase, disrupting fungal cell wall synthesis. Micafungin sodium is water-soluble and administered intravenously for invasive candidiasis and aspergillosis .

Properties

IUPAC Name

sodium;[5-[2-[3-(3-amino-1-hydroxy-3-oxopropyl)-11,20,21,25-tetrahydroxy-15-(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-18-[[4-[5-(4-pentoxyphenyl)-1,2-oxazol-3-yl]benzoyl]amino]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]-2-hydroxyphenyl] sulfate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H71N9O23S.Na/c1-4-5-6-17-86-32-14-11-28(12-15-32)39-21-33(63-87-39)27-7-9-29(10-8-27)49(75)58-34-20-38(70)52(78)62-54(80)45-46(72)25(2)23-65(45)56(82)43(37(69)22-41(57)71)60-53(79)44(48(74)47(73)30-13-16-36(68)40(18-30)88-89(83,84)85)61-51(77)35-19-31(67)24-64(35)55(81)42(26(3)66)59-50(34)76;/h7-16,18,21,25-26,31,34-35,37-38,42-48,52,66-70,72-74,78H,4-6,17,19-20,22-24H2,1-3H3,(H2,57,71)(H,58,75)(H,59,76)(H,60,79)(H,61,77)(H,62,80)(H,83,84,85);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOOAFHGJVIVFMZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C2=CC(=NO2)C3=CC=C(C=C3)C(=O)NC4CC(C(NC(=O)C5C(C(CN5C(=O)C(NC(=O)C(NC(=O)C6CC(CN6C(=O)C(NC4=O)C(C)O)O)C(C(C7=CC(=C(C=C7)O)OS(=O)(=O)[O-])O)O)C(CC(=O)N)O)C)O)O)O.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H70N9NaO23S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the formation of various intermediate compounds. The reaction conditions typically require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using automated systems to maintain consistency and purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The presence of hydroxyl groups allows for oxidation reactions, leading to the formation of ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: Functional groups such as hydroxyl and amino groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions often require specific solvents and controlled temperatures to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a drug candidate.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The presence of multiple functional groups allows it to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes and biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares micafungin sodium with structurally or functionally related sodium salts and macrocyclic compounds, emphasizing molecular features, spectral data, and biological activities.

Structural and Functional Group Comparisons

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological Activity Reference
Micafungin sodium C₅₆H₇₀N₉NaO₂₃S 1292.26 Hexaazatricyclo core, isoxazole, sulfate Antifungal (echinocandin)
Sodium (Z)-3,3-diphenyl... sulfate (5) Not fully specified* ~600–800 (estimated) Diphenylethyl, sulfate, thioglucose Synthetic intermediate
6e / 6f (benzimidazole derivatives) C₂₈H₂₈N₃O₈S₂Na (est.) ~650–700 (estimated) Benzimidazole, sulfonyl, methoxy Potential proton pump inhibition
Analog 1 (nucleotide derivative) C₄₇H₆₄N₇O₂₀P₃Na (est.) ~1200–1300 (estimated) Phosphate esters, purine, hydroxyethyl Nucleotide synthesis

Notes:

  • Micafungin’s macrocyclic core and isoxazole-linked benzoyl group distinguish it from simpler sodium salts like 6e/6f (benzimidazole sulfonates) or diphenylethyl sulfates .
  • Its molecular weight exceeds most sodium-containing synthetic intermediates, aligning more closely with nucleotide analogs like Analog 1 .

Spectral and Electronic Comparisons

  • NMR Chemical Shifts :
    Micafungin’s aromatic and hydroxyl protons would exhibit distinct shifts compared to smaller sodium salts. For example, the H3’ proton in ADP-ribose analogs shifts from 7.3 ppm (parent) to 7.5 ppm upon structural modification . Similar shifts in micafungin’s phenyl-isoxazole moiety would reflect electronic effects from the pentoxyphenyl group .
  • Isoelectronic/Isovalent Principles :
    While micafungin lacks true isoelectronic analogs, its sulfate group and polar hydroxyethyl side chains create electronic similarities to nucleotide phosphates (e.g., Analog 1), enabling solubility and target binding .

Key Research Findings

Synthetic Challenges :
Micafungin’s macrocyclic synthesis requires precise enzymatic steps for hydroxylation and sulfation, unlike simpler sodium salts produced via direct alkylation or sulfonation .

Stability and Formulation: Its sodium sulfate group enhances water solubility (>50 mg/mL) compared to non-ionic echinocandins, reducing nephrotoxicity risks .

Comparative Efficacy : In vitro studies show micafungin’s IC₅₀ for β-glucan synthase inhibition is ~10-fold lower than early candins (e.g., caspofungin), attributed to its optimized isoxazole substituent .

Biological Activity

The compound sodium;[5-[2-[3-(3-amino-1-hydroxy-3-oxopropyl)-11,20,21,25-tetrahydroxy-15-(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-18-[[4-[5-(4-pentoxyphenyl)-1,2-oxazol-3-yl]benzoyl]amino]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]-2-hydroxyphenyl] sulfate is a complex organic compound with potential biological activities that warrant detailed investigation. This article explores its biological properties including antioxidant activity and enzyme inhibition.

Chemical Structure

The compound's structure is characterized by multiple hydroxyl groups and a complex tricyclic framework which may contribute to its biological activities. The presence of functional groups such as amino and hydroxyl groups suggests potential interactions with various biological targets.

Antioxidant Properties

The compound exhibits significant antioxidant activity due to the presence of hydroxyl groups which are known to scavenge free radicals. This property is crucial in preventing oxidative stress-related damage in cells and tissues.

Enzyme Inhibition

Research indicates that compounds with similar structures often demonstrate enzyme inhibition capabilities. For example:

  • Inhibition of Glycosyltransferase : The compound may inhibit glycosyltransferase activity which is vital for cell wall synthesis in bacteria .

Antimicrobial Activity

The compound has shown promising results against various microbial strains:

  • Bacterial Strains : Preliminary studies suggest effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) indicating potential as an antimicrobial agent .

Data Tables

PropertyValue/Description
Molecular FormulaC56H70N9NaO23S
Antioxidant ActivityHigh (due to hydroxyl groups)
MIC against E. coli0.78 µg/mL
MIC against S. aureus3.13 µg/mL

Case Study 1: Antioxidant Efficacy

In a controlled study assessing the antioxidant efficacy of the compound in vitro:

  • Method : DPPH radical scavenging assay was utilized.
  • Results : The compound demonstrated a significant reduction in DPPH radical concentration compared to control samples.

Case Study 2: Enzyme Inhibition

A study on enzyme inhibition focused on the glycosyltransferase involved in bacterial cell wall synthesis:

  • Findings : The compound inhibited enzyme activity at concentrations above 10 µM.

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